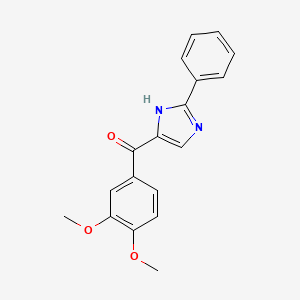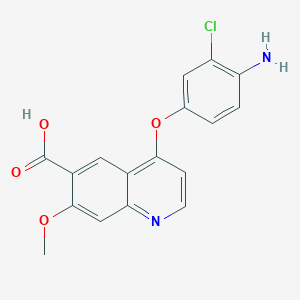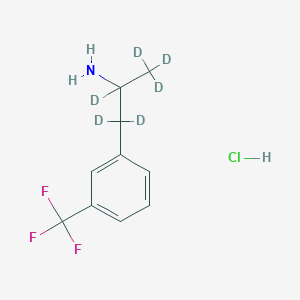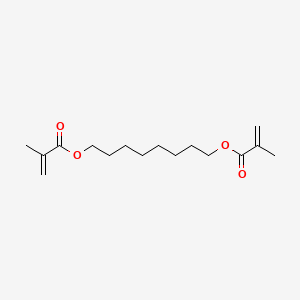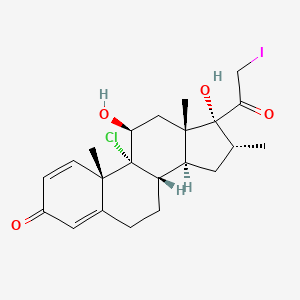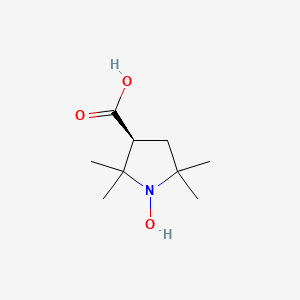
(3S)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy is a stable nitroxide radical compound. It is known for its unique properties, including its ability to act as a spin label in electron paramagnetic resonance (EPR) spectroscopy. This compound is widely used in various scientific fields due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy typically involves the oxidation of the corresponding hydroxylamine. One common method is the oxidation of 2,2,5,5-tetramethylpyrrolidine-N-oxyl (TEMPO) with a suitable oxidizing agent such as sodium hypochlorite (NaOCl) or potassium permanganate (KMnO4). The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired nitroxide radical.
Industrial Production Methods
In industrial settings, the production of (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, including temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form oxoammonium salts.
Reduction: It can be reduced back to the corresponding hydroxylamine.
Substitution: It can participate in substitution reactions where the nitroxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaOCl) or potassium permanganate (KMnO4) in aqueous medium.
Reduction: Sodium borohydride (NaBH4) or ascorbic acid in an appropriate solvent.
Substitution: Various nucleophiles under mild conditions.
Major Products
Oxidation: Oxoammonium salts.
Reduction: Hydroxylamine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学的研究の応用
(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy has numerous applications in scientific research:
Chemistry: Used as a spin label in EPR spectroscopy to study molecular dynamics and interactions.
Biology: Employed in the study of biological membranes and proteins.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its antioxidant properties.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of (-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy involves its ability to undergo reversible redox reactions. It can alternate between the nitroxide radical and the corresponding hydroxylamine or oxoammonium forms. This redox cycling allows it to act as an antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. The molecular targets and pathways involved include interactions with cellular membranes and proteins, modulating their function and stability.
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylpiperidinyl-1-oxy (TEMPO): Another stable nitroxide radical commonly used in similar applications.
4-Hydroxy-TEMPO: A hydroxylated derivative of TEMPO with enhanced solubility in aqueous media.
3-Carboxy-PROXYL: A carboxylated nitroxide radical with similar properties.
Uniqueness
(-)-3-Carboxy-2,2,5,5-tetramethylpyrrolidinyl-1-oxy is unique due to its specific structural features, which confer distinct reactivity and stability. Its carboxyl group enhances its solubility in aqueous media, making it particularly useful in biological and medical applications. Additionally, its stability as a nitroxide radical allows for its use in various redox reactions and as a spin label in EPR spectroscopy.
特性
分子式 |
C9H17NO3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
(3S)-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C9H17NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6,13H,5H2,1-4H3,(H,11,12)/t6-/m1/s1 |
InChIキー |
CLKPVQZFNYXFCY-ZCFIWIBFSA-N |
異性体SMILES |
CC1(C[C@@H](C(N1O)(C)C)C(=O)O)C |
正規SMILES |
CC1(CC(C(N1O)(C)C)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium;9-[(E)-4-[(2R,3aS,6S,7S,7aR)-2-[(1S,2S,3S)-1,3-dihydroxy-2-methylbutyl]-7-hydroxy-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyran-6-yl]-3-methylbut-2-enoyl]oxynonanoate](/img/structure/B13849887.png)
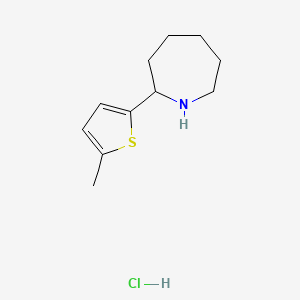
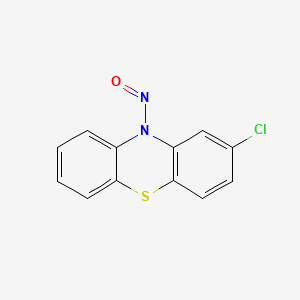
![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(3S,5R,8R,9S,10S,13S,14R,17S)-17-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13849909.png)
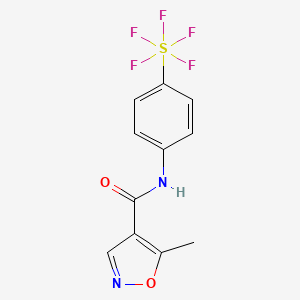
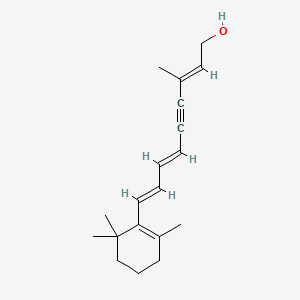
![2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13849924.png)

